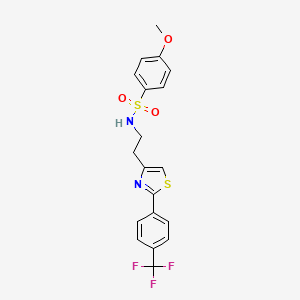

4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-methoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3S2/c1-27-16-6-8-17(9-7-16)29(25,26)23-11-10-15-12-28-18(24-15)13-2-4-14(5-3-13)19(20,21)22/h2-9,12,23H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHJZOBLNVUDSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multiple steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

-

Introduction of the Trifluoromethyl Group: : The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

-

Attachment of the Methoxy Group: : The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

-

Sulfonamide Formation: : The final step involves the formation of the sulfonamide group by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for maintaining consistency and efficiency in large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

Oxidation: Products may include 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Products may include the corresponding amine derivatives.

Substitution: Products vary depending on the substituent introduced, such as nitro, sulfonyl, or halogenated derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that compounds containing thiazole moieties, such as 4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide, demonstrate significant anticancer activities. The thiazole ring is known for its ability to interact with various biological targets, which can lead to the induction of apoptosis in cancer cells.

- Case Study : A study by Evren et al. (2019) demonstrated that thiazole derivatives exhibited selective cytotoxicity against human lung adenocarcinoma cells (A549), with IC₅₀ values indicating strong activity . This suggests that modifications to the thiazole structure can enhance anticancer efficacy.

Antibacterial Activity

The compound's structural features suggest potential antibacterial properties. Thiazole derivatives have been reported to show activity against a range of bacterial strains, making them candidates for developing new antibiotics.

- Research Findings : A recent investigation into imidazotriazole-incorporated thiazoles revealed promising antibacterial activity against Staphylococcus epidermidis, surpassing standard treatments . This highlights the potential for 4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide in addressing antibiotic resistance.

Anti-Tubercular Potential

Given the global health challenge posed by tuberculosis (TB), compounds like 4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide are being explored for their efficacy against Mycobacterium tuberculosis.

Mecanismo De Acción

The mechanism of action of 4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Comparación Con Compuestos Similares

Structural Analogues in Sulfonamide-Thiazole Derivatives

(a) 4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide ()

- Key Differences : Lacks the ethyl-thiazole linker and 2-phenylthiazole moiety.

- Implications: Simpler structure may reduce steric hindrance but diminish selectivity for thiazole-dependent targets (e.g., kinase inhibitors). The absence of the thiazole ring also lowers molecular weight (MW: ~335 vs.

(b) N-[4-(Benzyloxy)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

- Key Differences : Replaces thiazole with a triazole-thiophene system and incorporates a benzyloxy group.

- Implications : The triazole-thiophene system may enhance π-π stacking interactions, while the benzyloxy group increases hydrophobicity. However, the lack of a trifluoromethyl group could reduce metabolic stability .

(c) 4-Fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide ()

- Key Differences : Substitutes methoxy with fluorine and replaces trifluoromethylphenyl with pyridinyl.

- Implications : Fluorine’s electronegativity may alter electronic properties, while the pyridinyl group introduces basicity, affecting solubility and target interactions (e.g., hydrogen bonding vs. hydrophobic interactions) .

Physicochemical Properties

- Analysis : The target compound’s XlogP (~4.2) balances lipophilicity and solubility, favoring membrane permeability. Higher hydrogen bond acceptors (8 vs. 5–11 in analogs) suggest moderate polarity, suitable for oral bioavailability.

Actividad Biológica

4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide, identified by its CAS number 896678-95-8, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy across various biological systems.

Chemical Structure and Properties

The molecular formula for this compound is , and it has a molecular weight of 460.5 g/mol. The structure includes a thiazole ring, a sulfonamide group, and a trifluoromethyl-substituted phenyl moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 460.5 g/mol |

| CAS Number | 896678-95-8 |

Antitumor Activity

Research indicates that thiazole-containing compounds can exhibit potent cytotoxic effects against cancer cell lines. For instance, compounds structurally related to 4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide demonstrated IC50 values in the low micromolar range against various tumor cell lines, indicating strong antitumor potential .

Anticonvulsant Activity

Thiazole derivatives have been extensively studied for their anticonvulsant properties. A structure-activity relationship (SAR) analysis suggests that modifications in the thiazole moiety can enhance anticonvulsant efficacy. For example, compounds with electron-donating groups showed improved activity in animal models of epilepsy .

Antimicrobial Activity

The sulfonamide component of the compound suggests potential antimicrobial properties. Similar compounds have shown effectiveness against both gram-positive and gram-negative bacteria, with some exhibiting comparable efficacy to standard antibiotics .

Case Studies

- Antitumor Efficacy : A study evaluating several thiazole derivatives found that one analogue exhibited an IC50 value of 1.61 µg/mL against human cancer cell lines, suggesting significant potential for further development .

- Anticonvulsant Testing : In a comparative study of thiazole derivatives, certain compounds showed complete protection in seizure models at doses significantly lower than traditional anticonvulsants .

- Antimicrobial Assays : Compounds structurally similar to 4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide were tested against Staphylococcus aureus and exhibited notable antibacterial activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methoxy-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves coupling a thiazole-containing amine with a sulfonyl chloride derivative. For example:

- Step 1 : Prepare the thiazole intermediate (e.g., 2-(4-(trifluoromethyl)phenyl)thiazol-4-ylethylamine) via cyclization of thiourea derivatives with α-haloketones .

- Step 2 : React the amine with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or DMF at 0–25°C .

- Critical Conditions : Moisture-sensitive steps require inert atmospheres (N₂/Ar). Yield optimization relies on stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) and controlled pH to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm), sulfonamide NH (δ ~7.5–8.5 ppm), and trifluoromethyl (δ ~120–125 ppm in 13C) groups .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C-S bond in sulfonamide: ~1.76 Å) and confirms stereochemistry .

- HPLC-MS : Purity assessment (>95%) and molecular ion validation (e.g., [M+H]+ at m/z ~485) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound for antimicrobial activity?

- Methodological Answer :

- Analog Synthesis : Modify the thiazole’s 4-(trifluoromethyl)phenyl group (e.g., replace with halogens or electron-withdrawing groups) .

- Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC (Minimum Inhibitory Concentration) assays .

- Data Analysis : Correlate substituent electronic effects (Hammett σ values) with activity trends .

Q. What analytical strategies are recommended for resolving contradictions in biological activity data across different studies?

- Methodological Answer :

- Standardization : Use common assay protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Purity Verification : Employ HPLC-DAD/ELSD to rule out impurities (e.g., residual solvents or byproducts) as confounding factors .

- Meta-Analysis : Apply multivariate statistics to isolate variables (e.g., cell line variability, solvent effects) .

Q. How can computational chemistry methods be integrated with experimental data to predict the binding affinity of this compound to target enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonds between sulfonamide and catalytic residues (e.g., Asp27 in E. coli DHFR) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex .

- Validation : Compare predicted ΔG values with experimental ITC (Isothermal Titration Calorimetry) data .

Q. What are the methodological challenges in assessing the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Models : Use liver microsomes (human/rat) to identify primary metabolites (e.g., oxidative defluorination or O-demethylation) .

- LC-MS/MS : Quantify metabolic half-life (t₁/₂) and identify cytochrome P450 isoforms involved (e.g., CYP3A4) .

- Challenges : The trifluoromethyl group’s metabolic inertness may require longer incubation times or alternative probes (e.g., deuterated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.